molecular formula C17H19NO2 B13012376 3-(4-Ethoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

3-(4-Ethoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B13012376
M. Wt: 269.34 g/mol
InChI Key: BCBYAPSVSMLFDU-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic organic compound that belongs to the oxazine family Oxazines are characterized by a six-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves multicomponent reactions and cyclization reactions. One common method involves the reaction of 4-ethoxyphenylamine with methyl ketones under acidic conditions to form the oxazine ring . Another approach includes the use of cyclization reactions where the intermediate compounds undergo ring closure to form the desired oxazine structure .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the oxazine ring, and substituted aromatic compounds .

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The oxazine ring structure allows for interactions with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Ethoxyphenyl)-7-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its specific substitution pattern on the oxazine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-7-methyl-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C17H19NO2/c1-3-19-14-7-5-13(6-8-14)16-11-20-17-10-12(2)4-9-15(17)18-16/h4-10,16,18H,3,11H2,1-2H3

InChI Key

BCBYAPSVSMLFDU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2COC3=C(N2)C=CC(=C3)C

Origin of Product

United States

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